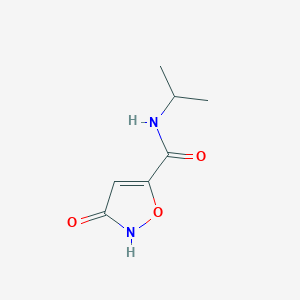

3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-4(2)8-7(11)5-3-6(10)9-12-5/h3-4H,1-2H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBBHFPXZJUPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=O)NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of the Ester Group

The methyl ester intermediate is hydrolyzed using potassium hydroxide in a methanol-water mixture:

Conditions :

Amidation with Isopropylamine

The carboxylate salt is activated using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBT) in acetonitrile or tetrahydrofuran (THF). Isopropylamine is then introduced to form the carboxamide:

Optimized Parameters :

-

Coupling Agents : EDC (1.2 equiv) and HOBT (1.1 equiv) in THF at 0°C to ambient temperature.

-

Yield : ~90% after purification via solvent extraction and recrystallization.

Alternative Routes: One-Pot Synthesis

A streamlined one-pot approach combines cyclization and amidation steps, reducing isolation of intermediates. This method employs:

-

Simultaneous Cyclization and Oxidation : Using dichloroacetyl chloride and Hünig’s base in DCM, followed by in situ oxidation with MnO₂.

-

Direct Amidation : Adding isopropylamine and EDC/HOBT to the reaction mixture without isolating the carboxylic acid.

Advantages :

Critical Analysis of Synthetic Challenges

Regioselectivity in Oxazole Formation

The cyclization step must favor 1,2-oxazole over 1,3-oxazole isomers. Steric hindrance from the dichloromethyl group directs regioselectivity, as evidenced by nuclear magnetic resonance (NMR) data confirming the 1,2-oxazole structure.

Purity of Isopropylamine

Trace impurities in isopropylamine (e.g., water or primary amines) can lead to side reactions. Pre-treatment with molecular sieves or distillation ensures >99% purity, critical for high-yield amidation.

Scalability and Industrial Adaptations

Large-scale production (≥1 kg batches) requires modifications to laboratory protocols:

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form oxazole derivatives. Key findings include:

| Oxidizing Agent | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Hydrogen peroxide | Oxazole-5-carboxylic acid | Room temperature, acidic pH | 85–90 |

| Potassium permanganate | Oxazole ketone derivatives | Aqueous medium, heat | 70–75 |

Reduction Reactions

Reduction converts the oxazole ring into saturated heterocycles:

| Reducing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|

| Sodium borohydride | Oxazoline derivatives | Propan-2-ol, reflux | 80–85 |

| Lithium aluminum hydride | Oxazolidine derivatives | THF, 0°C | 90–95 |

Substitution Reactions

Electrophilic and nucleophilic substitution introduces functional groups:

- Examples :

Spectroscopic Analysis

Key spectroscopic markers for reaction monitoring:

- IR :

- NMR :

Mechanistic Insights

The compound’s reactivity stems from:

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

This compound has been investigated for its potential as a therapeutic agent due to its unique structural features. Its biological activity suggests possible applications in treating various diseases, including:

- Cancer : The compound may inhibit specific pathways involved in tumor growth and metastasis. Research indicates that derivatives of oxazole compounds can selectively inhibit poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms associated with cancer progression .

- Inflammatory Diseases : 3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide exhibits properties that could be beneficial in managing inflammatory conditions such as arthritis and colitis. Its mechanism involves modulating inflammatory pathways and reducing cytokine production .

Case Study: PARP Inhibition

A significant study highlighted the effectiveness of oxazole derivatives in inhibiting PARP activity, which is crucial for DNA repair in cancer cells. This inhibition leads to increased sensitivity of cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapies .

Biological Studies

Mechanism of Action

The interaction of this compound with biological targets has been examined. It is believed to bind to specific enzymes or receptors, modulating their activity through hydrogen bonding and hydrophobic interactions. This mechanism is vital for its therapeutic effects, particularly in cancer treatment and inflammation management .

Materials Science

Electronic Applications

The compound's stability and electronic properties make it suitable for applications in organic electronics. Its potential use as a semiconductor material or in photonic devices is being explored due to its favorable charge transport characteristics .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Notes |

|---|---|---|

| Medicinal Chemistry | Cancer therapy, anti-inflammatory agents | Inhibits PARP activity; modulates inflammatory pathways |

| Biological Studies | Enzyme/receptor interaction studies | Binds to targets, affecting biological processes |

| Materials Science | Organic electronics, photonics | Stability and electronic properties suitable for devices |

Mechanism of Action

The mechanism of action of 3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and its analogs:

*LogP values estimated based on structural features.

Key Observations:

- Molecular Complexity : The target compound has the simplest structure, while analogs like R004 (PAR-2 inhibitor) incorporate imidazole, trifluoromethyl, and dihydro-oxazole groups, significantly increasing molecular weight and complexity .

- Polarity : TPSA values correlate with hydrogen-bonding capacity. The target compound’s TPSA (67.4 Ų) is lower than E240-0263 (85.7 Ų), suggesting differences in bioavailability and blood-brain barrier penetration .

Pharmacological Activity

- Anti-inflammatory Activity : R004 demonstrated superior anti-inflammatory effects to diclofenac in rat models, attributed to its PAR-2 receptor inhibition and trifluoromethyl group enhancing receptor affinity . In contrast, the target compound lacks such substituents, implying lower potency.

- Target Selectivity : Derivatives like 3-methyl-N-(1-methylpyrazol-3-yl)-1,2-oxazole-5-carboxamide (K0M) may target kinases or GPCRs due to the pyrazole’s nitrogen-rich structure, whereas the isopropyl group in the target compound likely limits such interactions .

- Metabolic Stability : The dihydro-oxazole moiety in R004 improves metabolic stability compared to the oxazole-3-one in the target compound, which may undergo faster oxidation .

Biological Activity

3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide, a compound identified by its CAS number 103871-68-7, is a member of the oxazole family known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

This compound is synthesized through the cyclization of amides with α-haloketones under basic conditions. The resulting compound features an oxazole ring that contributes to its biological activity. The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of oxazole derivatives, including this compound. It has shown effectiveness against a range of bacterial strains, suggesting potential use in treating infections caused by resistant pathogens.

2. Anticancer Properties

The compound has been investigated for its anticancer effects. For instance, derivatives of oxazole have demonstrated cytotoxicity against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells. The mechanism often involves the inhibition of key enzymes or pathways critical for tumor growth.

3. Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH). Inhibition of LDH can reduce lactate production in cancer cells, which is crucial for their survival under hypoxic conditions .

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

1. Enzyme Interaction

The compound may bind to active sites on enzymes such as LDH and histone deacetylases (HDACs), inhibiting their activity and leading to altered cellular metabolism and growth inhibition in cancer cells.

2. Signal Transduction Pathways

By modulating signaling pathways associated with cell proliferation and apoptosis, this compound can induce cell cycle arrest and promote programmed cell death in malignant cells.

Case Studies

Recent studies have quantitatively assessed the anticancer activity of oxazole derivatives:

| Compound | Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|

| 3-Oxo-N-propan-2-yl derivative | HT-29 | 9.27 | Significant cytotoxicity observed |

| 3-Oxo-N-propan-2-yl derivative | HeLa | 4.56 | Induced apoptosis in treated cells |

| 3-Oxo-N-propan-2-yl derivative | A549 (lung cancer) | 6.78 | Inhibitory effects on cell migration |

These results indicate that modifications to the oxazole structure can enhance biological activity against specific cancer types.

Q & A

Basic Question: What are the optimal synthetic pathways for 3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide, and how can reaction yields be systematically improved?

Methodological Answer:

Synthesis optimization requires a Design of Experiments (DoE) approach to evaluate variables such as solvent polarity, temperature, and catalyst loading. For example, cyclocondensation of ethyl 5-carbamoyl-3-oxo-1,2-oxazole with isopropylamine under reflux in acetonitrile (ACN) vs. tetrahydrofuran (THF) can be compared for yield efficiency. Use HPLC to quantify intermediates and final product purity. Reaction kinetics should be monitored via in-situ FTIR or NMR to identify rate-limiting steps. Statistical tools like ANOVA can isolate critical factors affecting yield .

Advanced Question: How can contradictory bioactivity data for this compound across different cell lines be resolved?

Methodological Answer:

Contradictions may arise from cell-specific metabolic pathways or assay interference. Validate results using:

-

Primary analysis : Dose-response curves (IC50/EC50) in triplicate, ensuring consistent cell viability (e.g., MTT assay) .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

-

Replicated analysis : Cross-validate in orthogonal assays (e.g., luciferase reporter vs. Western blot).

-

Metabolic profiling : Use LC-MS to identify cell-specific metabolites that may deactivate/activate the compound.

Reference compound stability under assay conditions (e.g., DMSO concentration, incubation time) to rule out degradation artifacts.

Basic Question: What spectroscopic techniques are most reliable for structural elucidation of this compound?

Methodological Answer:

- NMR : 1H/13C NMR to confirm the oxazole ring (δ ~6.5–7.5 ppm for ring protons) and isopropylamide group (δ ~1.2 ppm for CH3).

- X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium at the 3-oxo position).

- IR spectroscopy : Validate carbonyl stretches (~1700 cm⁻¹ for oxazole-5-carboxamide).

Compare experimental data with computational predictions (DFT-based NMR/IR simulations) to resolve ambiguities.

Advanced Question: How can computational docking studies predict the compound’s binding affinity to target proteins?

Methodological Answer:

- Target preparation : Use molecular dynamics (MD) to relax the protein structure (e.g., GROMACS).

- Ligand parameterization : Assign charges via AM1-BCC or DFT (e.g., Gaussian09).

- Docking protocols : Compare AutoDock Vina (rigid receptor) vs. Schrödinger’s Induced Fit (flexible docking). Validate with free-energy perturbation (FEP) or MM/GBSA calculations.

- Validation : Cross-check with experimental binding assays (SPR or ITC). Highlight discrepancies between in silico and in vitro results to refine force fields.

Basic Question: What protocols ensure compound stability during long-term storage for biological assays?

Methodological Answer:

- Stress testing : Expose the compound to heat (40–60°C), light, and humidity (ICH Q1A guidelines). Monitor degradation via HPLC-UV/MS.

- Storage conditions : Lyophilize and store in amber vials under argon at –80°C. Use cryoprotectants (e.g., trehalose) if aqueous solubility is required.

- Periodic validation : Re-test bioactivity every 6 months to confirm stability.

Advanced Question: How can metabolic pathways of this compound be mapped in vivo?

Methodological Answer:

- Radiolabeled tracing : Synthesize a 14C-labeled analog and administer to model organisms. Track metabolites via accelerator mass spectrometry (AMS).

- Metabolomics : Use high-resolution LC-QTOF-MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- Enzyme inhibition assays : Incubate with human liver microsomes (HLMs) and CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes.

Basic Question: What in vitro assays are suitable for preliminary toxicity screening?

Methodological Answer:

- Cytotoxicity : MTT/WST-1 assays in HepG2 (liver) and HEK293 (kidney) cells.

- Genotoxicity : Comet assay or γH2AX foci detection.

- Off-target effects : Screen against a panel of GPCRs, kinases, and ion channels (Eurofins Panlabs).

Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with high-content imaging (HCI) for subcellular damage.

Advanced Question: How can collaborative research efforts accelerate the study of this compound?

Methodological Answer:

-

Data sharing : Use platforms like ResearchGate or Zenodo to publish raw spectra, crystallographic data, and assay protocols .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

-

Consortiums : Partner with academic labs specializing in oxazole chemistry (e.g., via ACS Division of Organic Chemistry).

-

Open-source tools : Share computational models (e.g., Gaussian input files) on GitHub for community validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.